O-Benzyl-S-(methyl-d3)-3-thioacetaminophen is a stable isotope-labeled compound that serves as a synthetic intermediate in organic chemistry and biochemical research. The compound is characterized by its unique molecular structure and properties, which make it valuable in various scientific applications, particularly in proteomics and drug metabolism studies.
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen falls under the category of stable isotope-labeled compounds. Its classification is primarily based on its use in research settings where isotopic labeling is crucial for tracking metabolic pathways and interactions within biological systems.
The synthesis of O-Benzyl-S-(methyl-d3)-3-thioacetaminophen typically involves several key steps:
The specific reaction mechanism may involve nucleophilic substitution where the thiol group reacts with the benzyl halide to form the thioether linkage, followed by acetylation to yield the final product .
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen can participate in various chemical reactions typical for thioacetaminophen derivatives:
The reactivity of the compound can be exploited in synthetic pathways aimed at producing more complex molecules or for studying reaction mechanisms involving thioether compounds .
The mechanism of action for O-Benzyl-S-(methyl-d3)-3-thioacetaminophen primarily relates to its role as a metabolite or intermediate in biochemical pathways. It may interact with enzymes involved in drug metabolism or serve as a tracer in metabolic studies.
Research indicates that compounds like O-Benzyl-S-(methyl-d3)-3-thioacetaminophen can help elucidate metabolic pathways by providing insights into how drugs are processed within biological systems. Its isotopic labeling allows for precise tracking during mass spectrometry analyses .
Relevant data from suppliers indicate that this compound should be handled with care due to its potential reactivity and controlled nature .
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen has several significant applications:
The unique properties of this compound make it invaluable for researchers seeking to understand complex biochemical processes or develop new therapeutic agents .
The compound O-Benzyl-S-(methyl-d3)-3-thioacetaminophen is systematically named under IUPAC conventions as N-[3-(trideuteriomethylsulfanyl)-4-(phenylmethoxy)phenyl]acetamide. This nomenclature precisely reflects its structure: an acetamide group linked to a phenyl ring substituted at position 3 with a trideuterated methylthioether (S-CD3) and at position 4 with a benzyloxy (O-CH2C6H5) group. The "3-thioacetaminophen" descriptor indicates the acetamide (aminophen) with a thioether at the meta position relative to the amide linkage [1] [7].
Table 1: Synonyms and Registry Identifiers
Synonym | CAS Number | Source |
---|---|---|
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen | 1184990-56-4 | [2] [3] |
4-Benzoxy-3-(methylthio-d3)acetanilide | 1184990-56-4 | [6] |
O-BENZYL-S-METHYL-3-THIOACETAMINOPHEN (non-deuterated) | 1076198-94-1 | [1] |
Common synonyms include "4-Benzoxy-3-(methylthio-d3)acetanilide," emphasizing the benzyl ether ("benzoxy") and trideuterated thioether. The non-deuterated analog retains the core name but replaces the isotopic label (S-methyl vs. S-methyl-d3) [1] [6]. Ortho/meta/para nomenclature applies here, with the acetamide considered the parent functional group; thus, the benzyloxy and methylthio are meta to each other (1,3-disubstitution) [7].
The molecular formula for the deuterated compound is C16H14D3NO2S, with a molecular weight of 290.40 g/mol. This contrasts with the non-deuterated analog (C16H17NO2S, MW: 287.38 g/mol). The d3-methyl (CD3-) group replaces the S-CH3 in the parent structure, introducing a mass increase of 3 Da due to deuterium's +1 mass unit per atom [1] [2] [3].
Table 2: Molecular Characteristics
Property | Deuterated Compound | Non-deuterated Analog |
---|---|---|
Molecular Formula | C16H14D3NO2S | C16H17NO2S |
Molecular Weight (g/mol) | 290.40 | 287.38 |
SMILES | [2H]C([2H])([2H])Sc1cc(NC(=O)C)ccc1OCc1ccccc1 | CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SC |
Isotopic labeling at the methylthio group serves two primary purposes in research:
The deuterated and non-deuterated analogs exhibit near-identical physicochemical properties (e.g., polarity, solubility, boiling/melting points) due to deuterium's isotopic nature. However, key differences arise in biochemical contexts:
Table 3: Isotope Effects on Properties
Characteristic | Non-deuterated Analog | Deuterated Analog | Biological Impact |
---|---|---|---|
C-H/C-D Bond Strength | ~375 kJ/mol (C-H) | ~400 kJ/mol (C-D) | Reduced enzymatic oxidation |
Mass in MS | 287.38 m/z | 290.40 m/z | Distinct MS peaks for co-detection |
Synthetic Cost | Low | High (due to CD3 reagents) | Limited to tracer studies |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0